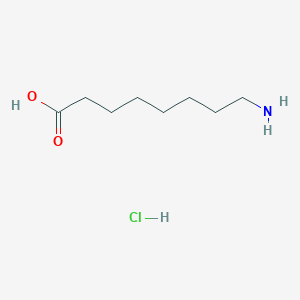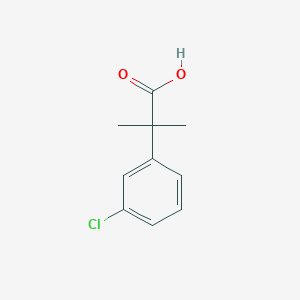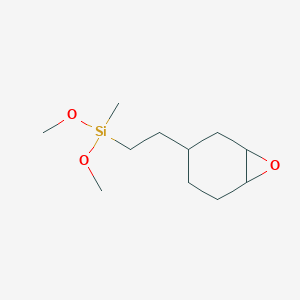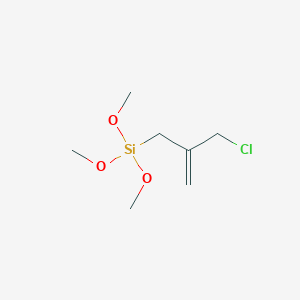
8-氨基辛酸盐酸盐
描述
8-Aminooctanoic acid hydrochloride is a chemical compound that belongs to the class of omega-amino fatty acids. It is derived from octanoic acid, which carries an amino group at the eighth carbon position. This compound is known for its role in various biochemical and industrial applications, particularly in the synthesis of peptides and as a building block in organic chemistry.
科学研究应用
8-Aminooctanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: The compound is involved in the study of metabolic pathways and enzyme-catalyzed reactions.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: The compound is utilized in the production of polymers and as an intermediate in various chemical processes
作用机制
Target of Action
8-Aminooctanoic acid hydrochloride is primarily used in the synthesis of Sodium N-[8-(2-hydroxybenzoyl)amino]caprylate, also known as SNAC . SNAC is an oral absorption enhancer . The primary target of 8-Aminooctanoic acid hydrochloride is therefore the enhancement of oral absorption of certain compounds .
Mode of Action
It is known that it enhances the permeability of certain compounds, allowing them to be more readily absorbed when administered orally . This is achieved through its interaction with the compounds it is designed to enhance, such as Sodium N-[8-(2-hydroxybenzoyl)amino]caprylate .
Biochemical Pathways
The biochemical pathways affected by 8-Aminooctanoic acid hydrochloride are those involved in the absorption of compounds in the gastrointestinal tract . By enhancing the permeability of these compounds, 8-Aminooctanoic acid hydrochloride can influence their absorption and thus their downstream effects .
Pharmacokinetics
Its role as an absorption enhancer suggests that it may influence the adme (absorption, distribution, metabolism, and excretion) properties of the compounds it is designed to enhance
Result of Action
The primary result of the action of 8-Aminooctanoic acid hydrochloride is the enhanced oral absorption of certain compounds . This can lead to increased bioavailability of these compounds, potentially improving their efficacy .
Action Environment
The action of 8-Aminooctanoic acid hydrochloride is influenced by the environment in which it is administered. As an oral absorption enhancer, its efficacy may be affected by factors such as the pH of the stomach, the presence of other compounds in the gastrointestinal tract, and the overall health of the gastrointestinal system .
准备方法
Synthetic Routes and Reaction Conditions: 8-Aminooctanoic acid hydrochloride can be synthesized through several methods. One common approach involves the reaction of halogenated carboxylic acid esters with a metal cyanate in the presence of an alcohol, followed by acidic saponification to release the amino acid . Another method includes the preparation from methyl 8-aminooctanoate using 10% palladium on carbon (Pd/C) as a catalyst, stirred in water at 177°C for two hours .
Industrial Production Methods: In industrial settings, the production of 8-aminooctanoic acid hydrochloride often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 8-Aminooctanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are employed for amide formation.
Major Products Formed: The major products formed from these reactions include oxo derivatives, alcohols, and amides, depending on the specific reaction conditions and reagents used .
相似化合物的比较
- 6-Aminohexanoic acid
- 7-Aminoheptanoic acid
- 11-Aminoundecanoic acid
- 12-Aminododecanoic acid
Comparison: 8-Aminooctanoic acid hydrochloride is unique due to its specific chain length and the position of the amino group, which confer distinct chemical properties and reactivity. Compared to shorter-chain analogs like 6-aminohexanoic acid, it offers enhanced flexibility and stability in peptide synthesis. Longer-chain analogs, such as 12-aminododecanoic acid, may exhibit different solubility and reactivity profiles, making 8-aminooctanoic acid hydrochloride a versatile choice for various applications .
属性
IUPAC Name |
8-aminooctanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c9-7-5-3-1-2-4-6-8(10)11;/h1-7,9H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHHYVVMODWLBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)O)CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10591055 | |
| Record name | 8-Aminooctanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27991-81-7 | |
| Record name | 8-Aminooctanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-aminooctanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2'-Methoxy-[1,1'-biphenyl]-2-yl)diphenylphosphine](/img/structure/B1591127.png)






![7-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1591142.png)





